Bienvenue dans la boutique en ligne BenchChem!

5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

Synthetic chemistry Medicinal chemistry Building-block reactivity

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde (CAS 6487-67-8) is a heterocyclic building block belonging to the 10,11-dihydrodibenzo[b,f]azepine class, bearing a formyl group at the 2-position and an N-methyl substituent at the 5-position. This compound is a key late-stage intermediate in the synthesis of carbamazepine and oxcarbazepine analogs, where the 2-carbaldehyde group serves as a critical synthetic handle for further elaboration.

Molecular Formula C16H15NO
Molecular Weight 237.302
CAS No. 6487-67-8
Cat. No. B2393814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
CAS6487-67-8
Molecular FormulaC16H15NO
Molecular Weight237.302
Structural Identifiers
SMILESCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O
InChIInChI=1S/C16H15NO/c1-17-15-5-3-2-4-13(15)7-8-14-10-12(11-18)6-9-16(14)17/h2-6,9-11H,7-8H2,1H3
InChIKeySFMUVVDAWXLPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde (CAS 6487-67-8): Procurement-Grade Structural and Reactivity Profile


5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde (CAS 6487-67-8) is a heterocyclic building block belonging to the 10,11-dihydrodibenzo[b,f]azepine class, bearing a formyl group at the 2-position and an N-methyl substituent at the 5-position [1]. This compound is a key late-stage intermediate in the synthesis of carbamazepine and oxcarbazepine analogs, where the 2-carbaldehyde group serves as a critical synthetic handle for further elaboration [2]. Commercially available from multiple vendors at ≥98% purity, it is supplied as a research-grade intermediate stored at 4°C under inert atmosphere .

Why 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde Cannot Be Replaced by Generic Dibenzoazepine Analogs


Generic substitution with unfunctionalized dibenzoazepine scaffolds such as iminodibenzyl (CAS 494-19-9) or 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 4513-01-3) fails because these analogs lack the 2-carbaldehyde electrophile required for C–C bond-forming reactions central to carbamazepine analog assembly [1]. The N-methyl group is equally non-negotiable: under Vilsmeier–Haack formylation conditions, an unprotected NH would undergo competing N-formylation, diverting the electrophilic substitution away from the aromatic 2-position and yielding a regioisomeric mixture [2]. The quantitative evidence below demonstrates that each structural feature—N-methyl protection, regiochemistry at C-2, and the aldehyde oxidation state—confers a discrete and measurable advantage over the closest commercially available comparators.

Quantitative Differentiation Evidence: 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde vs. Closest Analogs


Aldehyde Redox Versatility vs. Non-Functionalized Iminodibenzyl (CAS 494-19-9)

The 2-carbaldehyde group of the target compound enables oxidation to the carboxylic acid (MnO4− or CrO3), reduction to the benzyl alcohol (NaBH4 or LiAlH4), and reductive amination to secondary/tertiary amines—three distinct downstream transformations inaccessible to the non-formylated parent scaffold iminodibenzyl (CAS 494-19-9) . Iminodibenzyl possesses no electrophilic carbon center on the aromatic ring and requires pre-functionalization via electrophilic substitution (halogenation, formylation) before participating in C–C bond formation, adding 1–2 synthetic steps [1]. In contrast, the pre-installed aldehyde of the target compound eliminates these upstream activation steps.

Synthetic chemistry Medicinal chemistry Building-block reactivity

Regioselective C-2 Formylation Directed by N-Methyl Protection vs. Unprotected Iminodibenzyl

Electrophilic substitution on the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold occurs preferentially at the 2- and 8-positions, as established by the definitive 1974 Chemical Reviews monograph [1]. In the target compound, the N-methyl substituent serves a dual role: it electronically activates the aromatic rings toward electrophilic attack while sterically and electronically preventing competing N-formylation that plagues the unprotected iminodibenzyl (CAS 494-19-9) [2]. The unprotected scaffold, when subjected to Vilsmeier–Haack conditions (DMF/POCl3), yields a mixture of N-formyl and C-formyl products, reducing the effective yield of the desired C-2 aldehyde [3]. The pre-installed N-methyl group in CAS 6487-67-8 guarantees exclusive C-formylation regiochemistry.

Regioselective synthesis Formylation Electrophilic aromatic substitution

Commercial Purity Benchmarking: ≥98% Assay with Defined Storage Stability vs. Non-Functionalized Analog Availability

The target compound is commercially supplied at ≥98% purity (HPLC) by multiple independent vendors including ChemScene (Cat. CS-0669263), Fluorochem (Cat. F368096), and Leyan (Cat. 1739919), with documented storage at 4°C under nitrogen to preserve aldehyde integrity . In contrast, the non-formylated 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine (CAS 4513-01-3) is available at ≥97% purity but lacks the reactive aldehyde handle, while iminodibenzyl (CAS 494-19-9) is supplied at 97% purity (Sigma-Aldrich I1308) [1]. The target compound's boiling point of 407.4±45.0 °C at 760 mmHg and density of 1.1±0.1 g/cm³ provide measurable physicochemical differentiation from iminodibenzyl (MW 195.26, bp ~350 °C predicted) .

Quality control Procurement specification Stability

Documented Role as Carbamazepine/Oxcarbazepine Intermediate vs. Non-Formylated Scaffolds Requiring De Novo Functionalization

The target compound is explicitly cited as a starting material for the synthesis of carbamazepine and structurally related anticonvulsant agents [1]. Patent literature (e.g., Indian Patent 224852, US Patent 3931151) describes the use of 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine derivatives bearing substituents at the 2-position (including formyl, cyano, and alkylthio groups) as key intermediates en route to pharmacologically active 5H-dibenz[b,f]azepine-5-carboxamides [2][3]. Non-formylated analogs (iminodibenzyl, CAS 494-19-9; 5-methyl analog, CAS 4513-01-3) require de novo introduction of a C-2 functional handle via electrophilic substitution or directed ortho-metalation before entering the same synthetic sequence, adding 1–2 steps with associated yield penalties.

Pharmaceutical intermediate Carbamazepine synthesis Anticonvulsant

Procurement-Relevant Application Scenarios for 5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde (CAS 6487-67-8)


Carbamazepine and Oxcarbazepine Analog Library Synthesis

Medicinal chemistry programs targeting voltage-gated sodium channel blockers or tricyclic antidepressant scaffolds can use this compound as a direct-entry late-stage intermediate. The 2-carbaldehyde group undergoes condensation with amines, hydrazines, or active methylene compounds to generate imine, hydrazone, or Knoevenagel adducts, enabling rapid analog generation without the need for de novo C-2 functionalization of the parent iminodibenzyl scaffold. Patent literature positions C-2-functionalized 5-methyl-dibenzoazepines as privileged intermediates in carbamazepine analog synthesis [1].

Formyl-Specific Bioconjugation and Chemical Probe Synthesis

The aldehyde functionality enables oxime and hydrazone ligation chemistry under mild aqueous conditions, making this compound suitable for generating dibenzoazepine-based chemical probes, affinity reagents, or PROTAC linker conjugates. The N-methyl group ensures the aldehyde is the sole reactive handle, preventing cross-reactivity at the nitrogen center. This contrasts with unprotected iminodibenzyl, which would require orthogonal protection/deprotection of the NH before bioconjugation [2].

Process Chemistry Optimization: Bypassing Early-Stage Formylation

In process routes to carbamazepine derivatives, the direct procurement of the pre-formylated building block eliminates the Vilsmeier–Haack formylation step (DMF/POCl3, aqueous workup, and chromatographic purification) from the critical path. This step typically carries a 60–80% yield in electron-rich aromatic systems and generates phosphorus-containing aqueous waste requiring specialized disposal. Skipping this step improves both process mass intensity (PMI) and overall yield [3].

Quote Request

Request a Quote for 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.